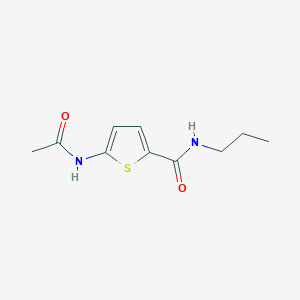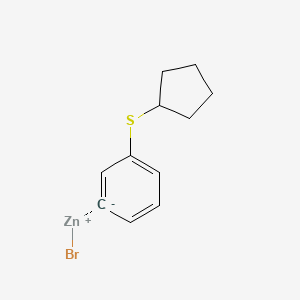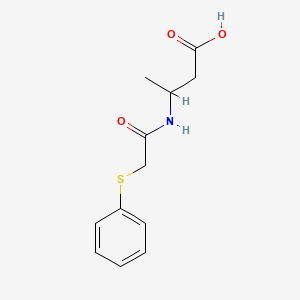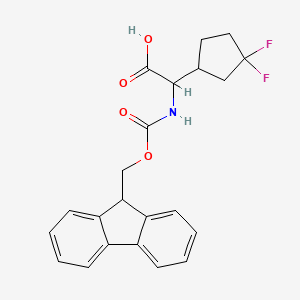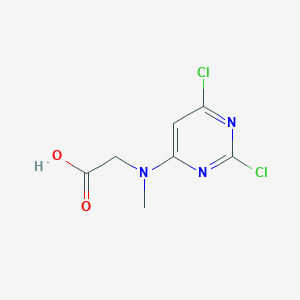
N-(2,6-dichloropyrimidin-4-yl)-N-methylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dichloropyrimidin-4-yl)-N-methylglycine is an organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of two chlorine atoms at the 2 and 6 positions of the pyrimidine ring, a methyl group attached to the nitrogen atom, and a glycine moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dichloropyrimidin-4-yl)-N-methylglycine typically involves the chlorination of pyrimidine derivatives followed by the introduction of the glycine moiety. One common method involves the reaction of 2,6-dichloropyrimidine with methylamine under controlled conditions to form the desired compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,6-dichloropyrimidin-4-yl)-N-methylglycine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the pyrimidine ring can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives are formed.
Oxidation Products: N-oxides of the pyrimidine ring.
Reduction Products: Amines or other reduced forms of the compound.
Applications De Recherche Scientifique
N-(2,6-dichloropyrimidin-4-yl)-N-methylglycine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting pyrimidine receptors or enzymes.
Agriculture: The compound is explored for its potential use in agrochemicals, including herbicides and pesticides.
Material Science: It is used in the development of advanced materials with specific electronic or optical properties.
Biological Research: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of N-(2,6-dichloropyrimidin-4-yl)-N-methylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the pyrimidine ring play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The glycine moiety may also contribute to the compound’s overall binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-dichloropyrimidine: A precursor in the synthesis of N-(2,6-dichloropyrimidin-4-yl)-N-methylglycine.
N-methylglycine: Another building block used in the synthesis.
Pyrimidine Derivatives: Compounds such as 2,4,6-trichloropyrimidine and 4-amino-2,6-dichloropyrimidine share structural similarities.
Uniqueness
This compound is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both chlorine atoms and the glycine moiety allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in multiple research fields.
Propriétés
Formule moléculaire |
C7H7Cl2N3O2 |
|---|---|
Poids moléculaire |
236.05 g/mol |
Nom IUPAC |
2-[(2,6-dichloropyrimidin-4-yl)-methylamino]acetic acid |
InChI |
InChI=1S/C7H7Cl2N3O2/c1-12(3-6(13)14)5-2-4(8)10-7(9)11-5/h2H,3H2,1H3,(H,13,14) |
Clé InChI |
WADACDNNWJRYHG-UHFFFAOYSA-N |
SMILES canonique |
CN(CC(=O)O)C1=CC(=NC(=N1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


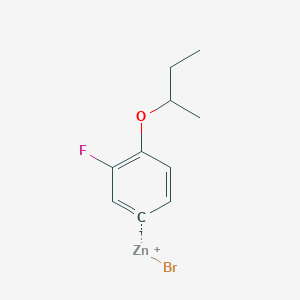
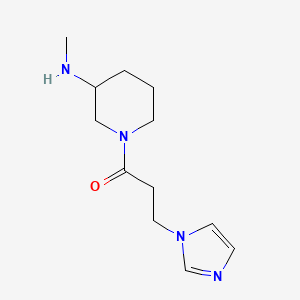
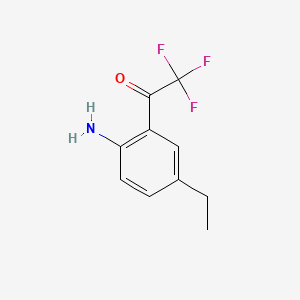
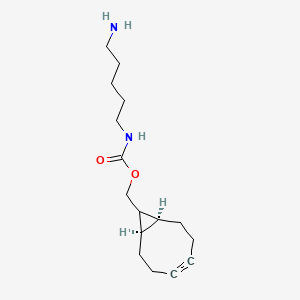

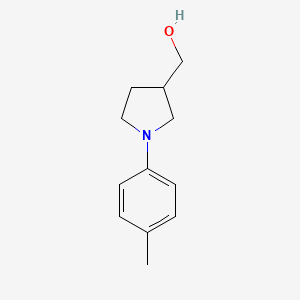

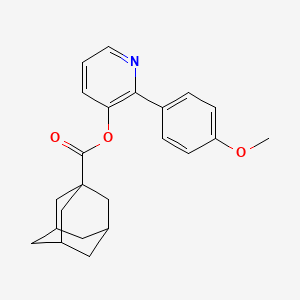
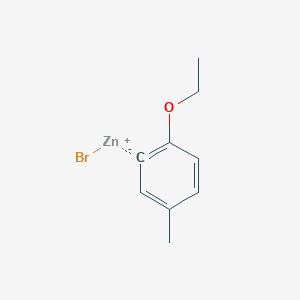
![2-(Hydroxymethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B14891532.png)
